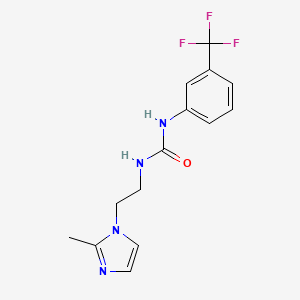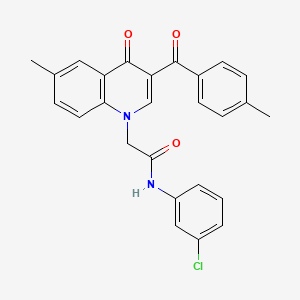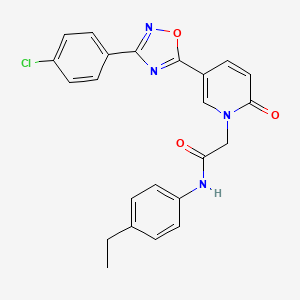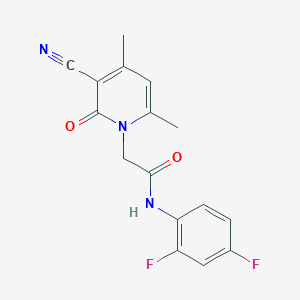
4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18F2N4O and its molecular weight is 320.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Conformational Analysis
Research has demonstrated that analogs of 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide exhibit potent and selective antagonism at the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, distinct conformations of these compounds were identified, contributing to the understanding of their energetic stability and interaction with the CB1 receptor. This analysis has furthered the development of unified pharmacophore models for cannabinoid receptor ligands, providing insight into the structural requirements for receptor binding and activity. Comparative molecular field analysis (CoMFA) was employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models, enhancing the understanding of the molecular interactions involved (J. Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of novel fused heterobicycles, including derivatives similar to this compound, has been explored to understand their potential biological activities. By synthesizing and analyzing substituted pyrazolo[4,3-c]pyridine-3-ols, researchers have contributed to the structural and functional characterization of these compounds, potentially leading to the development of new therapeutic agents (P. Karthikeyan et al., 2014).
Aurora Kinase Inhibition
Compounds structurally related to this compound have been investigated for their potential as Aurora kinase inhibitors, highlighting their potential application in cancer therapy. By inhibiting Aurora A, these compounds may offer a novel approach to treating cancer, demonstrating the diverse therapeutic potential of this chemical class (ロバート ヘンリー,ジェームズ, 2006).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues, related to the structural framework of this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate significant antituberculosis activity, indicating their potential in the development of new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-13-3-1-4-14(18)15(13)20-16(23)21-9-5-12(6-10-21)11-22-8-2-7-19-22/h1-4,7-8,12H,5-6,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXUHLBQNGXCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)


![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)


